molecular formula C20H23N3O3S B14096199 N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14096199
M. Wt: 385.5 g/mol
InChI Key: PKLHQJHMPDUXHI-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a thiophene ring. Key structural features include:

  • A 3-(2-methylpropyl) substituent (isobutyl group) at position 3 of the pyrimidine ring.
  • An acetamide linker connecting the thienopyrimidine core to an N-(3-ethylphenyl) moiety.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H23N3O3S/c1-4-14-6-5-7-15(10-14)21-17(24)12-22-16-8-9-27-18(16)19(25)23(20(22)26)11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24)

InChI Key

PKLHQJHMPDUXHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-ethylphenylamine and 2-methylpropylamine, which undergo a series of condensation and cyclization reactions to form the thienopyrimidine core. The final step involves the acylation of the thienopyrimidine intermediate with acetic anhydride to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes structural and synthetic differences between the target compound and analogs from the evidence:

Compound Name/ID Core Structure Key Substituents/Linkages Synthesis Yield Melting Point (°C) Reference
Target Compound Thieno[3,2-d]pyrimidine 3-(isobutyl), 2,4-dioxo, N-(3-ethylphenyl) N/A N/A -
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Pyrimidine-triazole hybrid Cyclopropyl-triazole, pyridinyl, acetamide 30% 165–167
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide Thieno[2,3-d]pyrimidine Ethyl, sulfanyl linker, 3-methylphenyl N/A N/A
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine Chlorophenyl, thioether linker 80% 230–232
N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide Flexible pyridine-acetamide Dimethoxyphenethyl, propyl chain 94% Oil (no mp)
Example 83 (fluorinated chromen-pyrazolopyrimidine) Chromen-pyrazolopyrimidine Fluoro, dimethylamino, isopropoxy 19% 302–304

Key Observations :

  • Core Heterocycles: The target’s thieno[3,2-d]pyrimidine core differs from ’s thieno[2,3-d]pyrimidine, altering substituent positions and electronic properties.
  • Linkage Chemistry : The target’s acetamide linker contrasts with sulfanyl () or thioether () groups, which may reduce polarity and affect solubility.
  • Substituent Effects : The 3-ethylphenyl group in the target compound likely increases lipophilicity compared to ’s dichlorophenyl group, which may enhance membrane permeability but reduce aqueous solubility.
Physicochemical Properties
  • Melting Points: Higher melting points (e.g., 230–232°C in , –304°C in ) correlate with rigid, planar structures or strong intermolecular interactions (e.g., hydrogen bonding from dichlorophenyl groups) . The target compound’s melting point is unreported but may align with ’s thienopyrimidine analogs.
  • Solubility : ’s compound exists as an oil, indicating poor crystallinity and higher flexibility, whereas the target’s aromaticity and acetamide linker likely result in a crystalline solid .

Biological Activity

N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3\text{S}
  • Molecular Weight : 342.44 g/mol
  • LogP : 3.6 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors/Acceptors : 3/8

Preliminary studies suggest that the compound may exhibit its biological effects through inhibition of specific enzymes or pathways involved in cellular processes. The thieno[3,2-d]pyrimidine moiety has been associated with various pharmacological activities, particularly in cancer therapy and antimicrobial applications.

Enzyme Inhibition

Research indicates that compounds with similar structures often act as inhibitors of cyclin-dependent kinases (CDKs) and other key enzymes involved in cell cycle regulation. This inhibition could lead to reduced proliferation of cancer cells.

Biological Activities

  • Anticancer Activity
    • Case Studies : In vitro studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines can induce apoptosis in various cancer cell lines. For instance, a study reported a significant decrease in cell viability in breast cancer cells treated with related compounds.
    • Mechanism : The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
  • Antimicrobial Properties
    • Compounds similar to this compound have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • Research Findings : A study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Data Tables

Biological ActivityEffectReference
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialEffective against S. aureus and E. coli

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